1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene
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Overview
Description
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, fluorine, and methyl substituents on the benzene ring
Preparation Methods
The synthesis of 1-chloro-2-ethynyl-4-fluoro-5-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The benzene ring undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine group.
Bromination: The amine group is then brominated to introduce the desired substituents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of phenols.
Scientific Research Applications
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-chloro-2-ethynyl-4-fluoro-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the pathways it follows in chemical reactions. For example, the presence of electron-withdrawing groups like chlorine and fluorine can make the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene can be compared with other similar compounds such as:
1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene: This compound has a similar structure but with different positions of the substituents, affecting its chemical properties and reactivity.
2-Chloro-4-fluorotoluene: Another related compound with a simpler structure, used in various chemical syntheses.
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-fluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXRIFGUYSLUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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